[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIG-200 is a small molecule drug known for its nitric oxide donor properties. It has shown significant potential in inhibiting platelet aggregation, making it a promising candidate for anti-thrombotic therapy. The compound’s molecular formula is C21H31N3O12S, and it has been studied extensively for its effects on cardiovascular diseases and other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RIG-200 involves several key steps:
Starting Material: The synthesis begins with a glyco-amino acid derivative.
Industrial Production Methods
Industrial production of RIG-200 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the nitrosation reaction.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
RIG-200 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert RIG-200 into different reduced forms.
Substitution: The nitrosothiol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products
Oxidation Products: Various nitroso and nitro derivatives.
Reduction Products: Reduced forms of the original nitrosothiol compound.
Substitution Products: Compounds with different functional groups replacing the nitrosothiol group.
Scientific Research Applications
RIG-200 has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of anti-thrombotic agents and other therapeutic drugs.
Mechanism of Action
RIG-200 exerts its effects primarily through the release of nitric oxide (NO). The NO generated from RIG-200 interacts with molecular targets such as guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, results in the inhibition of platelet aggregation and vasodilation .
Comparison with Similar Compounds
Similar Compounds
S-nitrosoglutathione (GSNO): Another nitric oxide donor with similar properties.
S-nitroso-N-acetylpenicillamine (SNAP): Known for its NO-donating capabilities.
Uniqueness of RIG-200
RIG-200 is unique due to its higher potency in inhibiting platelet aggregation compared to other S-nitrosothiols. Studies have shown that RIG-200 is significantly more effective than S-nitrosoglutathione in platelet-rich plasma .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C21H31N3O12S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18+,20-/m1/s1 |
InChI Key |
VISYVRBZWPNIOD-GFJCLWMYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.